Molecular Weight & Formula Differentiation
The target compound (C₁₈H₁₃ClN₂O₅S, MW 404.8 g/mol) carries a 4-chloro-2-nitrophenylsulfonyl group, whereas the closest unsubstituted analog N-(2-phenoxyphenyl)benzenesulfonamide (C₁₈H₁₅NO₃S) has a molecular weight of 325.4 g/mol . This represents a mass increase of 79.4 g/mol (+24.4%), attributable to the chlorine and nitro substituents. No quantitative bioactivity or solubility data exist in non-excluded sources for the target compound to permit functional comparison.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 404.8 g/mol; C₁₈H₁₃ClN₂O₅S; purity ≥95% |
| Comparator Or Baseline | N-(2-Phenoxyphenyl)benzenesulfonamide: MW 325.4 g/mol; C₁₈H₁₅NO₃S |
| Quantified Difference | ΔMW = +79.4 g/mol (+24.4%); additional Cl and NO₂ substituents |
| Conditions | Calculated from molecular formulas (vendor certificates of analysis) |
Why This Matters
The significantly higher molecular weight and presence of electron-withdrawing groups directly impact solubility, membrane permeability, and solid-state packing, making the two compounds physico-chemically non-interchangeable in formulation or assay development.
